![molecular formula C20H18N4O B14948254 Isoindol-1-one, 2-pyridin-3-ylmethyl-3-[(pyridin-3-ylmethyl)amino]-2,3-dihydro-](/img/structure/B14948254.png)
Isoindol-1-one, 2-pyridin-3-ylmethyl-3-[(pyridin-3-ylmethyl)amino]-2,3-dihydro-
Description
The compound "Isoindol-1-one, 2-pyridin-3-ylmethyl-3-[(pyridin-3-ylmethyl)amino]-2,3-dihydro-" features an isoindol-1-one core fused with a dihydro ring system. Key structural characteristics include:
- A 2-pyridin-3-ylmethyl substituent at position 2 of the isoindol-1-one ring.
- A 3-[(pyridin-3-ylmethyl)amino] group at position 3, introducing a secondary amine linkage to another pyridinylmethyl moiety.
Its properties must be inferred from structurally related analogs .
Properties
Molecular Formula |
C20H18N4O |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethyl)-3-(pyridin-3-ylmethylamino)-3H-isoindol-1-one |
InChI |
InChI=1S/C20H18N4O/c25-20-18-8-2-1-7-17(18)19(23-13-15-5-3-9-21-11-15)24(20)14-16-6-4-10-22-12-16/h1-12,19,23H,13-14H2 |
InChI Key |
NFJZOEJZLZTHPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(N(C2=O)CC3=CN=CC=C3)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoindol-1-one, 2-pyridin-3-ylmethyl-3-[(pyridin-3-ylmethyl)amino]-2,3-dihydro- typically involves multi-step organic synthesis. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Isoindol-1-one, 2-pyridin-3-ylmethyl-3-[(pyridin-3-ylmethyl)amino]-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Isoindol-1-one, 2-pyridin-3-ylmethyl-3-[(pyridin-3-ylmethyl)amino]-2,3-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isoindol-1-one, 2-pyridin-3-ylmethyl-3-[(pyridin-3-ylmethyl)amino]-2,3-dihydro- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares the target compound with structurally related isoindol-1-one derivatives, emphasizing substituent diversity and molecular properties:
Key Observations
Electronic Effects: The target compound’s dual pyridinylmethyl groups likely confer stronger electron-withdrawing properties compared to phenyl or alkyl-substituted analogs (e.g., ). This could enhance binding to electron-rich biological targets or metal ions .
Steric and Solubility Considerations :
- Bulky substituents like diphenyl () reduce solubility but improve stability in hydrophobic environments (e.g., lipid membranes).
- Methoxy groups () enhance solubility in polar solvents, a feature absent in the target compound.
Biological Relevance: Amino groups () are critical for hydrogen bonding in enzyme inhibition or receptor antagonism. The target compound’s secondary amine may mimic this behavior .
Data Gaps and Limitations
- No direct synthetic or pharmacological data for the target compound were found in the evidence.
- Structural analogs lack consistent biological testing results, making quantitative comparisons challenging.
Biological Activity
Isoindol-1-one derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoindol-1-one, 2-pyridin-3-ylmethyl-3-[(pyridin-3-ylmethyl)amino]-2,3-dihydro- (often referred to as Isoindol derivative) is a notable member of this class. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, potential therapeutic applications, and supporting research findings.
Chemical Structure and Properties
The chemical structure of Isoindol derivative can be represented as follows:
This structure features two pyridine rings and an isoindole framework, which are critical for its biological activity.
Anticancer Potential
Research indicates that isoindole derivatives exhibit promising anticancer properties. A study demonstrated that certain isoindolone compounds showed significant binding affinities to aggregated amyloid-beta fibrils, which are implicated in Alzheimer's disease. The K(i) values of these compounds were found to be in the subnanomolar range (0.42–0.94 nM), suggesting their potential as diagnostic probes and therapeutic agents for neurodegenerative diseases .
Antimicrobial Effects
Isoindol derivatives have also shown antimicrobial activity. In vitro studies revealed that these compounds possess inhibitory effects against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Neuroprotective Effects
The neuroprotective potential of isoindol derivatives has been explored in models of neurodegeneration. These compounds were found to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, indicating a possible role in protecting against conditions like Parkinson's disease .
Case Studies
The biological activities of the isoindol derivative can be attributed to several mechanisms:
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Isoindol derivatives interact with various receptors, potentially modifying signaling pathways related to inflammation and cell survival.
- Oxidative Stress Reduction : By scavenging free radicals, these compounds help maintain cellular redox balance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.